2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
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Overview
Description
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a complex organic compound that features a benzothiadiazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid typically involves the following steps:
Formation of the Benzothiadiazole Ring: This can be achieved through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of Benzothiadiazole and Pyrrole Rings: The final step involves coupling the benzothiadiazole and pyrrole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials, such as conductive polymers and dyes
Mechanism of Action
The mechanism of action of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler analog that lacks the pyrrole ring.
2,1,3-Benzothiadiazole: Another isomer with different electronic properties.
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Uniqueness
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is unique due to the combination of the benzothiadiazole and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-12-11(6-9)15-16-21-12/h3-6H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBZPCCAZQOLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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